molecular formula C11H8BrNO4 B14794413 (3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

Cat. No.: B14794413
M. Wt: 298.09 g/mol
InChI Key: ZFGQJQXMVHWYRI-QHDYGNBISA-N
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Description

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a hydroxyl group, and an oxazolidine ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a suitable indene derivative, followed by the formation of the oxazolidine ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’,4’-dione is unique due to its spirocyclic structure and the presence of both bromine and hydroxyl functional groups

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8?,11-/m1/s1

InChI Key

ZFGQJQXMVHWYRI-QHDYGNBISA-N

Isomeric SMILES

C1C(C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Canonical SMILES

C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Origin of Product

United States

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